2-(2-((Tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyrimidin-5-YL)acetic acid
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Overview
Description
2-(2-((Tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyrimidin-5-YL)acetic acid is a compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyrimidin-5-YL)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino acid.
Formation of the Pyrimidine Ring: The protected amino acid undergoes cyclization with appropriate reagents to form the pyrimidine ring.
Introduction of the Acetic Acid Moiety: The acetic acid moiety is introduced through a series of reactions involving common organic reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-((Tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyrimidin-5-YL)acetic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-(2-((Tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyrimidin-5-YL)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-((Tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyrimidin-5-YL)acetic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing the compound to participate in various chemical reactions without unwanted side reactions. The pyrimidine ring structure is known to interact with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((Tert-butoxycarbonyl)amino)phenyl)acetic acid .
- (S)-2-((Tert-butoxycarbonyl)amino)propanamido)acetic acid .
Uniqueness
2-(2-((Tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyrimidin-5-YL)acetic acid is unique due to its specific combination of the Boc-protected amino group and the pyrimidine ring structure. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H15N3O5 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C11H15N3O5/c1-11(2,3)19-10(18)14-9-12-5-6(4-7(15)16)8(17)13-9/h5H,4H2,1-3H3,(H,15,16)(H2,12,13,14,17,18) |
InChI Key |
ZHHOCWYDBHVRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=O)N1)CC(=O)O |
Origin of Product |
United States |
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